Cas no 28251-53-8 (a-L-Mannopyranoside, methyl6-deoxy-, 2,3,4-triacetate)
28251-53-8 structure
Product Name:a-L-Mannopyranoside, methyl6-deoxy-, 2,3,4-triacetate
Numero CAS:28251-53-8
MF:C13H20O8
MW:304.293105125427
CID:279680
PubChem ID:242522
Update Time:2025-04-19
a-L-Mannopyranoside, methyl6-deoxy-, 2,3,4-triacetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- a-L-Mannopyranoside, methyl6-deoxy-, 2,3,4-triacetate
- (4,5-diacetyloxy-6-methoxy-2-methyloxan-3-yl) acetate
- Methyl 2-O,3-O,4-O-triacetyl-6-deoxy-α-L-mannopyranoside
- methyl 2,3,4-tri-O-acetyl-6-O-triphenylmethyl-??-D-glucopyranose
- methyl 2,3,4-tri-O-acetyl-6-O-triphenyl-methyl-??-D-glucopyranoside
- methyl 2,3,4-tri-O-acetyl-6-O-trityl-??-D-glucopyranoside
- methyl 2,3,4-tri-O-acetyl-6-O-trityl-??-D-glucoside
- Methyl-(O2,O3,O4-triacetyl-O6-trityl-??-D-glucopyranosid)
- methyl-(O2,O3,O4-triacetyl-O6-trityl-??-D-glucopyranoside)
- Methyl-2,3,4-tri-O-acetyl-6-O-trityl-??-D-glucopyranosid
- NSC51249
- 28251-53-8
- NSC-403469
- SY333357
- RTVWBDNQHISFHI-UHFFFAOYSA-N
- DTXSID90950969
- SCHEMBL21575613
- 1-Methyl .alpha.-l-rhamnoside triacetate
- Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside #
- Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside
- NSC-51249
- NSC403469
- 6340-57-4
-
- Inchi: 1S/C13H20O8/c1-6-10(19-7(2)14)11(20-8(3)15)12(21-9(4)16)13(17-5)18-6/h6,10-13H,1-5H3
- Chiave InChI: RTVWBDNQHISFHI-UHFFFAOYSA-N
- Sorrisi: O1C(C(C(C(C1C)OC(C)=O)OC(C)=O)OC(C)=O)OC
Proprietà calcolate
- Massa esatta: 304.1158
- Massa monoisotopica: 304.116
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 21
- Conta legami ruotabili: 7
- Complessità: 407
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 97.4A^2
- XLogP3: 0.2
Proprietà sperimentali
- Densità: 1.21
- Punto di ebollizione: 341.4°Cat760mmHg
- Punto di infiammabilità: 146.2°C
- Indice di rifrazione: 1.466
- PSA: 97.36
- LogP: 0.17270
a-L-Mannopyranoside, methyl6-deoxy-, 2,3,4-triacetate Letteratura correlata
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
28251-53-8 (a-L-Mannopyranoside, methyl6-deoxy-, 2,3,4-triacetate) Prodotti correlati
- 604-68-2([(2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate)
- 22352-19-8(Octaacetyl-β-maltose)
- 4163-60-4([(2R,3S,4S,5R,6S)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate)
- 5346-90-7(α-D-Cellobiose octaacetate)
- 126-14-7(Sucrose octaacetate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso